3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one
Description
This compound is a heterocyclic molecule featuring a 1,2-oxazole moiety substituted with methyl groups at positions 3 and 5, coupled with a tricyclic 7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-dien-11-yl system. Such structural attributes are often leveraged in drug discovery for targeting enzymes or receptors requiring multi-ring engagement .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-11-13(12(2)23-19-11)6-7-17(22)20-8-9-21-16(10-20)14-4-3-5-15(14)18-21/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCLWPNZKJCARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN3C(=C4CCCC4=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the isoxazole ring, followed by the construction of the cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of a base or a catalyst to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocyclic Derivatives
- Structure: Combines pyrazol-3-one, tetrazole, pyrimidin-2(1H)-one, and coumarin moieties.
- Key differences: The absence of a tricyclic triazatricyclo system and the presence of a sulfur-containing thioxo group in pyrimidine.
- Biological relevance: Coumarin derivatives are associated with anticoagulant and antimicrobial activities, but the tetrazole-pyrimidine hybrid may confer unique solubility profiles compared to the target compound .
- Structure: Similar to 4i but replaces pyrimidin-2(1H)-one with a thioxo variant.
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ():
- Structure: Fused triazolo-thiadiazole core with methoxyphenyl and pyrazole substituents.
- Key differences: The thiadiazole ring introduces sulfur atoms, which may improve metabolic stability but reduce solubility relative to the target compound’s oxazole system.
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound’s tricyclic system likely results in a higher molecular weight (~400–450 g/mol) compared to simpler triazolo-thiadiazoles (~300–350 g/mol) .
- logP : Estimated logP for the target compound is ~2.5–3.0 due to methyl groups and aromatic systems, suggesting moderate lipophilicity. In contrast, coumarin-containing analogues (e.g., 4i) may exhibit higher logP (~3.5–4.0) .
- Synthetic Complexity : The triazatricyclo system requires multi-step synthesis with precise regiocontrol, whereas triazolo-thiadiazoles () are synthesized via cyclocondensation, offering scalability .
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and what experimental conditions are critical?
Methodological Answer:
The synthesis of complex heterocyclic compounds like this typically involves multi-step reactions. Key steps include:
- Cyclocondensation : Analogous to and , refluxing precursors (e.g., substituted oxazoles and triazatricyclo derivatives) in ethanol or glacial acetic acid with catalytic acid (e.g., HCl) for 5–8 hours under controlled temperature (60–85°C) .
- Purification : Column chromatography with silica gel and solvent systems like petroleum ether/ethyl acetate (4:1) is critical to isolate the product .
- Yield Optimization : Adjust stoichiometry (e.g., 1:2 molar ratios of ketone to hydrazine derivatives) and solvent polarity to minimize side reactions .
Basic: Which spectroscopic techniques are essential for structural confirmation, and how should data be interpreted?
Methodological Answer:
- 1H/13C-NMR : Assign peaks based on substituent-induced shifts. For example, methyl groups on oxazole or triazatricyclo moieties resonate at δ 2.1–2.2 ppm (cf. ), while aromatic protons appear at δ 6.7–7.7 ppm .
- FT-IR : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and heterocyclic ring vibrations (e.g., oxazole C-N at 1250–1300 cm⁻¹) .
- Chromatography : Use TLC (Rf values) and GC to verify purity (>95%) .
Basic: How can researchers design initial biological activity assays for this compound?
Methodological Answer:
- Molecular Docking : Use tools like AutoDock Vina to model interactions with targets (e.g., fungal 14-α-demethylase, PDB: 3LD6) as in . Prioritize binding affinity scores (<-8 kcal/mol) for further testing .
- In Vitro Antifungal Assays : Follow CLSI guidelines, testing MIC (minimum inhibitory concentration) against Candida spp. or Aspergillus spp. .
Advanced: How can reaction yields be systematically optimized for large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design. For example, achieved 80–85% yields with ethanol/acetic acid at 60–65°C .
- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or HPLC to identify rate-limiting steps .
Advanced: How should researchers address conflicting spectroscopic data during structural elucidation?
Methodological Answer:
- Variable Temperature NMR : Resolve tautomerism or dynamic effects by acquiring spectra at 25°C and 50°C .
- Isotopic Labeling : Use deuterated solvents (e.g., CDCl3) to eliminate solvent interference in 1H-NMR .
- X-ray Crystallography : Resolve ambiguities by comparing experimental vs. computed (DFT) bond lengths/angles .
Advanced: What methodologies are recommended for studying environmental stability and degradation pathways?
Methodological Answer:
- Abiotic Degradation : Expose the compound to UV light, varying pH (3–9), and temperatures (25–50°C) to simulate environmental conditions. Monitor degradation via LC-MS, referencing ’s framework for abiotic transformations .
- QSAR Modeling : Predict half-lives using software like EPI Suite, correlating logP and molecular weight with persistence .
Advanced: How can computational modeling guide target identification for mechanistic studies?
Methodological Answer:
- Ensemble Docking : Screen against diverse conformations of targets (e.g., kinases, GPCRs) using Schrödinger Suite. Prioritize targets with consistent binding poses .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical residue interactions .
Advanced: What experimental designs are suitable for evaluating structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., oxazole methyl groups, triazatricyclo bridge) and test biological activity. Use ’s pyrazoline synthesis as a template .
- Multivariate Analysis : Apply PCA (principal component analysis) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
